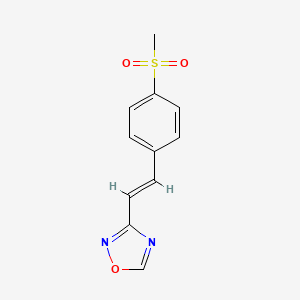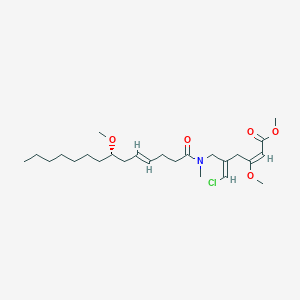
4-Methylpent-3-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylpent-3-en-1-yl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of 4-methylpent-3-en-1-ol with acetic acid. It is an acetate ester and an olefinic compound. It derives from a 4-methylpent-3-en-1-ol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Methylpent-3-en-1-yl acetate and its derivatives are often involved in complex chemical reactions and syntheses. For example, Gillard, Heaton, and Pilbrow (1970) demonstrated the use of similar compounds in the synthesis of platinum complexes, highlighting their potential in organometallic chemistry (Gillard, Heaton, & Pilbrow, 1970). Similarly, Sorokin and Kulinkovich (1988) utilized 4-Methylpent-3-enal, a related compound, in synthesizing the racemic form of a sex pheromone (Sorokin & Kulinkovich, 1988).
Photophysical Studies
The compound has also been used in photophysical studies. For instance, Haskell and Read (1969) investigated the ultraviolet absorption spectra of unsaturated carbonyl compounds, including derivatives of this compound, at high temperatures (Haskell & Read, 1969).
Bioactive Derivatives
Khayyat and Sameeh (2017) explored the synthesis of bioactive epoxides and hydroperoxides derived from geranyl acetate, a compound closely related to this compound. They also studied their antifungal properties, indicating the compound's potential in bioactive material synthesis (Khayyat & Sameeh, 2017).
Catalysis and Material Science
The compound and its derivatives have applications in catalysis and material science. For example, Cutrufello et al. (2002) investigated the acid-base properties of various oxides using 4-Methylpentan-2-ol, a related compound, as a probe in catalytic transformations (Cutrufello et al., 2002).
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
4-methylpent-3-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3 |
Clé InChI |
BLCVRQROLSDXAH-UHFFFAOYSA-N |
SMILES |
CC(=CCCOC(=O)C)C |
SMILES canonique |
CC(=CCCOC(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)

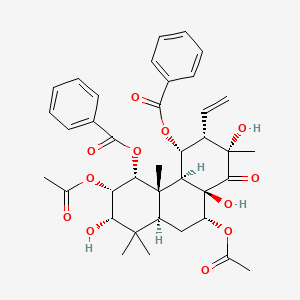

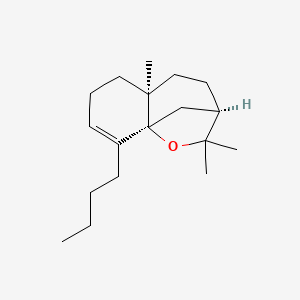
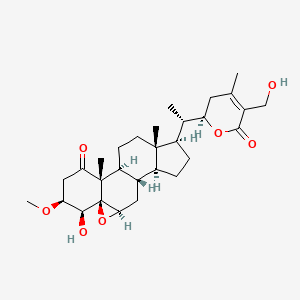
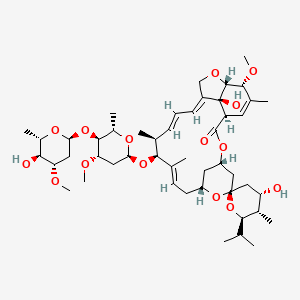
![2,9-(methylenedioxy)-11H-indeno[1,2-c]isoquinoline Hydrochloride](/img/structure/B1250967.png)


